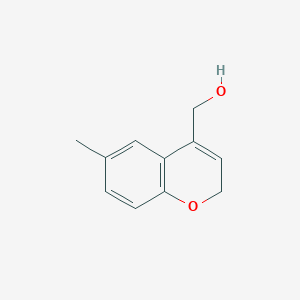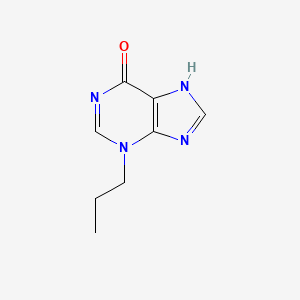
3-Propyl-3H-purin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-3H-purin-6(7H)-one: is a heterocyclic organic compound belonging to the purine family It is structurally characterized by a purine ring with a propyl group attached at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-3H-purin-6(7H)-one typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with propyl halides in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 30°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propyl-3H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Propyl-3H-purin-6(7H)-one is used as a building block in the synthesis of more complex purine derivatives
Biology: In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for antiviral, anticancer, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Propyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes involved in purine metabolism. The compound may also interact with nucleic acids, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparación Con Compuestos Similares
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness: 3-Propyl-3H-purin-6(7H)-one is unique due to the presence of the propyl group at the 3-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-propyl-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-5-11-8(13)6-7(12)10-4-9-6/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
YKMBCEBZMJXKSY-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC(=O)C2=C1N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
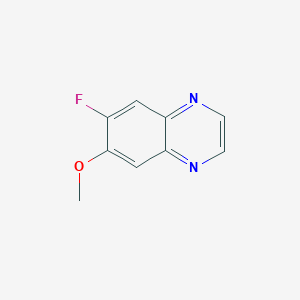
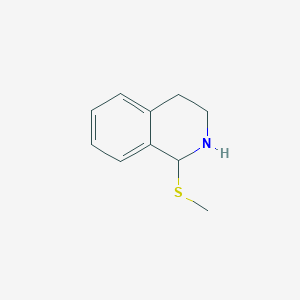
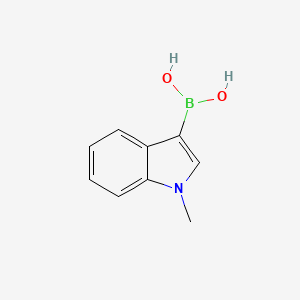

![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
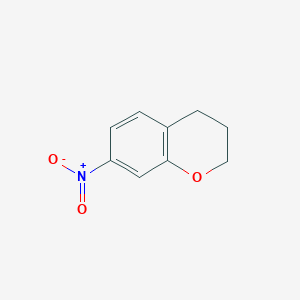
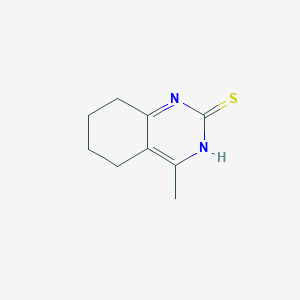

![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
